Zinc Stannate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

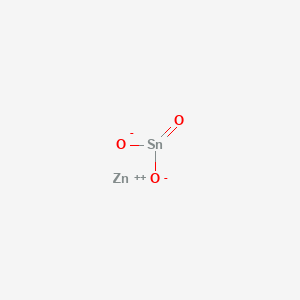

IUPAC Name |

zinc;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sn.Zn/q;2*-1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEMLSQAJOPTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSnO3, O3SnZn | |

| Record name | zinc stannate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065196 | |

| Record name | Zinc stannate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12036-37-2 | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc stannate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin zinc oxide (SnZnO3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Zinc Stannate Nanostructures

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc stannate, a versatile ternary metal oxide, exists primarily in two stoichiometric forms: the metastable perovskite zinc metastannate (ZnSnO₃) and the stable inverse spinel zinc orthostannate (Zn₂SnO₄).[1] These materials have garnered significant research interest due to their unique combination of high electron mobility, wide bandgap, and excellent chemical stability compared to their binary counterparts like ZnO and SnO₂.[2][3] This guide provides a comprehensive overview of the fundamental structural, optical, and electrical properties of this compound nanostructures. It includes detailed experimental protocols for their synthesis and characterization, quantitative data summaries, and visualizations of key processes to serve as a foundational resource for researchers in materials science and emerging biomedical fields.

Fundamental Properties of this compound Nanostructures

This compound nanostructures exhibit a range of properties that are highly dependent on their crystal phase (ZnSnO₃ vs. Zn₂SnO₄), size, and morphology.

Structural Properties

This compound crystallizes into two main phases. ZnSnO₃ is a metastable phase with a perovskite or ilmenite crystal structure.[1] The more thermodynamically stable phase is Zn₂SnO₄, which possesses an inverse spinel cubic structure.[1] The specific crystal structure dictates the material's electronic and optical characteristics.

Table 1: Structural Properties of this compound Nanostructures

| Phase | Crystal System | Space Group | Lattice Parameter (a) | Reference |

| ZnSnO₃ | Rhombohedral | R-3 | 5.26 Å | [4] |

| Zn₂SnO₄ | Cubic (Inverse Spinel) | Fd-3m | 8.62 Å | [1] |

Optical Properties

As wide-bandgap semiconductors, this compound nanostructures are optically transparent in the visible region and exhibit strong absorption in the UV range.[5] The precise band gap can be tuned by controlling nanoparticle size, morphology, and stoichiometry. Photoluminescence (PL) spectra typically show emissions related to near-band-edge transitions and defect states, such as oxygen vacancies.

Table 2: Optical Properties of this compound Nanostructures

| Phase | Morphology | Synthesis Method | Band Gap (Eg) | Photoluminescence (PL) Emission Peaks | Reference |

| ZnSnO₃ | Nanocubes | Co-precipitation | 3.8 - 4.1 eV | - | [5] |

| Zn₂SnO₄ | Nanoparticles | Hydrothermal | 3.64 eV | - | [6] |

| Zn₂SnO₄ | Nanoparticles | Hydrothermal | 3.72 eV | - | [7] |

| Zn₂SnO₄ | Nanoparticles | Hydrothermal | 3.6 eV (bulk) | 397 nm, 468 nm | [7] |

Electrical Properties

Both phases of this compound are n-type semiconductors known for their high electron mobility and electrical conductivity.[1] These properties make them highly suitable for applications in transparent conducting electrodes, solar cells, and electronic sensors.

Table 3: Electrical Properties of this compound Nanostructures

| Phase | Property | Value | Synthesis Method | Reference |

| ZnSnO₃ | Resistivity | 10⁻³ - 10⁻⁴ Ω cm | Magnetron Sputtering (Thin Film) | [8] |

| Zn₂SnO₄ | Electron Mobility | High (qualitative) | - | [1] |

| Zn₂SnO₄ | Electrical Conductivity | High (qualitative) | - | [1] |

Experimental Protocols: Synthesis and Characterization

The properties of this compound nanostructures are intrinsically linked to their synthesis and processing conditions. Below are detailed protocols for common synthesis and characterization methods.

Synthesis Methodologies

Protocol 1: Hydrothermal Synthesis of Zn₂SnO₄ Nanoparticles

This method is widely used for producing highly crystalline nanostructures at relatively low temperatures.

-

Precursor Preparation : Dissolve zinc chloride (ZnCl₂) and stannic chloride pentahydrate (SnCl₄·5H₂O) in deionized water in a 2:1 molar ratio.

-

pH Adjustment : Add a mineralizer, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the solution under constant stirring until a desired pH (e.g., pH 8) is reached, leading to the formation of a white precipitate.[6][9]

-

Hydrothermal Reaction : Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 180-200°C for 12-24 hours.[1][6]

-

Product Recovery : After the reaction, allow the autoclave to cool to room temperature naturally.

-

Washing and Drying : Collect the precipitate by centrifugation, wash it multiple times with deionized water and ethanol to remove any unreacted ions, and finally dry the product in an oven at 60-80°C.

Protocol 2: Sol-Gel Synthesis of ZnSnO₃ Nanostructures

The sol-gel method offers excellent control over the stoichiometry and homogeneity of the final product.

-

Precursor Solution : Prepare two separate solutions. Dissolve stoichiometric amounts of Zinc Acetate (Zn(CH₂COOH)₂) in triple distilled water. In a separate beaker, dissolve Tin (IV) Chloride (SnCl₄·5H₂O) in triple distilled water.[10]

-

Mixing and Gelation : Stir both precursor solutions for 1 hour at room temperature. Mix the two solutions to form a milky white solution. Add ethylene glycol to act as a homogenizing agent. Adjust the pH to ~7 using a few drops of hydrochloric acid.[10]

-

Drying : Dry the resulting solution in air until a greyish-brown powder is obtained. Grind the powder for at least 2 hours to ensure homogeneity.[10]

-

Calcination and Sintering : Calcine the ground powder at temperatures between 400-600°C for 30 minutes. Subsequently, sinter the calcined powder at 450-650°C for 4 hours to promote the formation of the crystalline ZnSnO₃ phase.[10]

Characterization Techniques

-

X-Ray Diffraction (XRD) : Used to identify the crystal phase, determine lattice parameters, and estimate crystallite size. A powdered sample is mounted on a holder in a diffractometer. X-rays (commonly Cu Kα, λ = 1.5406 Å) are directed at the sample, and the detector records the intensity of diffracted X-rays as a function of the 2θ angle.[10][11]

-

Scanning Electron Microscopy (SEM) : Provides information on the surface morphology, size, and shape of the nanostructures. The sample is coated with a conductive layer and scanned with a focused electron beam.

-

Transmission Electron Microscopy (TEM) : Offers high-resolution imaging of the internal structure, crystal lattice, and particle size of the nanostructures. A beam of electrons is transmitted through an ultra-thin sample.

-

UV-Visible Spectroscopy (UV-Vis) : Used to determine the optical band gap. The absorbance of a nanoparticle suspension is measured as a function of wavelength. The band gap is then calculated from the absorption edge using a Tauc plot, which graphs (αhν)² versus photon energy (hν) for a direct bandgap semiconductor.[4]

Applications of this compound Nanostructures

Gas Sensing and Photocatalysis

The high surface-to-volume ratio and favorable electronic properties of this compound nanostructures make them excellent candidates for gas sensing and photocatalysis. As n-type semiconductors, their electrical resistance changes upon exposure to oxidizing or reducing gases, forming the basis of chemiresistive sensors.[1] Their wide bandgap also allows them to generate electron-hole pairs under UV irradiation, which can degrade organic pollutants in water and air.[1][12]

Biocompatibility and Emerging Biomedical Applications

For professionals in drug development, understanding the biocompatibility and potential therapeutic applications of novel nanomaterials is crucial.

-

Biocompatibility and Toxicity : this compound is generally considered to be non-toxic and biocompatible.[5][7] This contrasts with some of its constituent metal oxides, like ZnO nanoparticles, which have shown dose-dependent cytotoxicity.[12][13] The stable ternary oxide structure of this compound may contribute to its lower toxicity profile.

-

Antibacterial Activity : Studies have demonstrated that Zn₂SnO₄ nanoparticles exhibit antibacterial properties against both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria.[6][7] The mechanism is believed to involve the generation of reactive oxygen species (ROS), which damages bacterial cell membranes.[14]

-

Drug Delivery and Cancer Therapy : The application of this compound nanostructures in targeted drug delivery and cancer therapy is a nascent and largely unexplored field.[15] While its constituent, ZnO, has been extensively studied for these purposes due to its pH-sensitive dissolution in acidic tumor microenvironments and its ability to induce ROS-mediated cancer cell death, similar research on ZnSnO₃ or Zn₂SnO₄ is lacking. The reported non-toxicity and stability of this compound suggest its potential as a stable nanocarrier platform, but further research, including in-vitro and in-vivo cytotoxicity and drug loading/release studies, is required to validate its suitability for these advanced biomedical applications.

Visualized Workflows and Mechanisms

To better illustrate the processes involved in the study of this compound nanostructures, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow from synthesis to characterization and application.

Caption: Sensing mechanism of n-type this compound with a reducing gas.

References

- 1. This compound nanostructures: hydrothermal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanochemazone.com [nanochemazone.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biogenic Zinc Oxide Nanoparticles and Their Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Applications of Zinc Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxicity Effects of Zinc Oxide Nanoparticles on Spermatogonia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. ijsdr.org [ijsdr.org]

- 14. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions [thno.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of ZnSnO₃ and Zn₂SnO₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of two important ternary metal oxides, zinc tin oxide (ZnSnO₃) and zinc stannate (Zn₂SnO₄). This document details the crystallographic parameters of their various polymorphs, outlines detailed experimental protocols for their synthesis and characterization, and presents visualizations of their crystal structures and analytical workflows.

Data Presentation: Crystallographic Information

The crystallographic data for the known polymorphs of ZnSnO₃ and Zn₂SnO₄ are summarized in the tables below for easy comparison.

Zinc Tin Oxide (ZnSnO₃)

| Crystal System | Space Group | Lattice Parameters (Å) | Formula Units (Z) | Notes |

| Rhombohedral | R3c (No. 161) | a = 5.2622, c = 1.40026[1] | 6 | LiNbO₃-type structure, synthesized under high pressure.[1] |

| Trigonal | R3c (No. 161) | a = 5.35, c = 14.22[2] | 6 | Ilmenite-like structure.[2] |

| Trigonal | R-3 (No. 148) | a = 5.38, c = 14.29 | 6 | Ilmenite structure. |

| Orthorhombic | Pnma (No. 62) | a = 5.38, b = 5.41, c = 7.94[3] | 4 | Perovskite-type structure.[3] |

This compound (Zn₂SnO₄)

| Crystal System | Space Group | Lattice Parameter (a in Å) | Formula Units (Z) | Notes |

| Cubic | Fd-3m (No. 227) | 8.77[3] | 8 | Inverse spinel structure, the most stable phase.[4] |

| Orthorhombic | Imma (No. 74) | a = 6.01, b = 6.25, c = 8.68 | 4 | Spinel-like structure. |

| Cubic | F-43m (No. 216) | - | - | Proposed for some hydrothermally synthesized nano-sized Zn₂SnO₄.[5] |

Experimental Protocols

This section details the methodologies for the synthesis and structural analysis of ZnSnO₃ and Zn₂SnO₄.

Synthesis of ZnSnO₃ Polymorphs

This method is employed to synthesize the polar LiNbO₃-type structure of ZnSnO₃, which is not stable at ambient pressure.[1]

-

Precursor Preparation: Stoichiometric amounts of high-purity zinc oxide (ZnO) and tin oxide (SnO₂) powders are thoroughly mixed.

-

High-Pressure Reaction: The precursor mixture is subjected to a pressure of 7 GPa and a temperature of 1000 °C for 30 minutes in a cubic multianvil-type high-pressure apparatus.[1]

-

Quenching: The sample is rapidly cooled to room temperature while maintaining the high pressure.

-

Post-Synthesis Annealing: To improve crystallinity and remove any potential amorphous phases, the as-synthesized sample can be annealed in air at temperatures ranging from 600 °C to 700 °C for several hours.[1]

Hydrothermal methods allow for the synthesis of crystalline materials from aqueous solutions at elevated temperatures and pressures.

-

Precursor Solution: Prepare an aqueous solution containing zinc and tin precursors, such as zinc chloride (ZnCl₂) and sodium stannate (Na₂SnO₃). The molar ratio of Zn:Sn should be maintained at 1:1.

-

Mineralizer: A mineralizer, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution to control the pH and facilitate the dissolution and recrystallization of the precursors.

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 180 °C and 220 °C for a duration of 12 to 24 hours.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at 60-80 °C.

Synthesis of Zn₂SnO₄

This is a conventional and straightforward method for preparing polycrystalline Zn₂SnO₄.

-

Precursor Mixing: High-purity ZnO and SnO₂ powders are mixed in a 2:1 molar ratio. The powders should be intimately mixed, for example, by ball milling, to ensure a homogeneous reaction.

-

Calcination: The mixed powders are calcined in an alumina crucible at a high temperature, typically between 1000 °C and 1200 °C, for several hours in an air atmosphere. Multiple grinding and calcination steps may be necessary to achieve a single-phase product.

The sol-gel method is a versatile technique for preparing nanostructured materials with good homogeneity.[6]

-

Precursor Solution (Sol) Preparation: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O) are used as precursors. They are dissolved in a suitable solvent, such as 2-methoxyethanol, in a 2:1 molar ratio.

-

Hydrolysis and Condensation: A controlled amount of water, often mixed with a catalyst like an acid or a base, is added to the precursor solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelation: The sol is then aged at a specific temperature (e.g., 60-80 °C) for several hours until a viscous gel is formed.

-

Drying and Calcination: The gel is dried to remove the solvent, resulting in a xerogel. The xerogel is subsequently ground into a fine powder and calcined at a temperature between 600 °C and 800 °C to obtain the crystalline Zn₂SnO₄ nanoparticles.

Crystal Structure Analysis: X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction is the primary technique for determining the crystal structure of materials. Rietveld refinement is a powerful method for analyzing powder diffraction data to obtain detailed structural information.

-

Data Collection: Powder X-ray diffraction patterns are collected using a diffractometer, typically with Cu Kα radiation. Data is collected over a wide 2θ range (e.g., 20-120°) with a small step size (e.g., 0.02°) to ensure high resolution.

-

Phase Identification: The initial identification of the crystalline phases present in the sample is performed by comparing the experimental diffraction pattern with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

-

Rietveld Refinement: The Rietveld method involves a least-squares refinement of a calculated diffraction pattern to match the experimental one. The refinement process typically involves the following steps:

-

Initial Model: An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions.

-

Refinement of Profile Parameters: Background, scale factor, and peak profile parameters (e.g., using a pseudo-Voigt function) are refined.

-

Refinement of Structural Parameters: Lattice parameters, atomic coordinates, and isotropic/anisotropic displacement parameters are refined. For the inverse spinel Zn₂SnO₄, the degree of inversion, which describes the distribution of Zn²⁺ and Sn⁴⁺ cations over the tetrahedral and octahedral sites, can also be refined.[7]

-

Goodness-of-Fit: The quality of the refinement is assessed by various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (GOF or χ²).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the crystal structures and a typical experimental workflow for their analysis.

Crystal Structures

Caption: Polymorphs of ZnSnO₃ and Zn₂SnO₄.

Experimental Workflow for Crystal Structure Analysis

Caption: General workflow for synthesis and structural analysis.

Logical Relationship in Rietveld Refinement

References

- 1. MyScope [myscope.training]

- 2. mp-13334: ZnSnO3 (trigonal, R3c, 161) [legacy.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. mdpi.com [mdpi.com]

Unveiling the Optical Heart of a Versatile Perovskite: A Technical Guide to Determining the Band Gap of Zinc Stannate

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and material science professionals on the determination of the band gap of perovskite zinc stannate (ZnSnO₃), a promising material in various applications including gas sensors, photocatalysis, and transparent conductive films.[1][2][3] This document details the experimental methodologies, presents a consolidated view of reported band gap values, and illustrates the key processes and relationships through structured diagrams.

This compound can exist in two primary crystalline forms: the perovskite (often orthorhombic) structure (ZnSnO₃) and the inverse spinel structure (Zn₂SnO₄).[1][2][4] The electronic and optical properties, particularly the band gap, are intrinsically linked to the material's structure, synthesis method, and morphology.[2] An accurate determination of the band gap is therefore crucial for tailoring its properties for specific applications.

Core Methodologies for Band Gap Determination

The most prevalent and accessible method for determining the band gap of perovskite this compound is through optical absorption measurements using UV-Visible (UV-Vis) spectroscopy, followed by analysis using a Tauc plot.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Thin Films: Perovskite this compound thin films can be prepared by various methods such as spray pyrolysis, sol-gel, or sputtering onto a transparent substrate (e.g., glass or fluorine-doped tin oxide coated glass).[5][6] The films should be uniform and free of significant scattering defects.

-

Powdered Samples: For powdered samples synthesized through methods like hydrothermal or solid-state reactions, a dispersion of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared.[7][8] This dispersion is then placed in a quartz cuvette for measurement. Alternatively, diffuse reflectance spectroscopy (DRS) can be used for powder samples.[9][10]

-

-

Spectroscopic Measurement:

-

A UV-Vis spectrophotometer is used to measure the absorbance or transmittance of the sample over a specific wavelength range, typically from 200 to 800 nm.[9][11]

-

A baseline correction is performed using a reference sample (e.g., the bare substrate for thin films or the pure solvent for dispersions).

-

Data Analysis: The Tauc Plot

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is described by the Tauc equation:

(αhν)¹ᐟⁿ = A(hν - Eg)

where:

-

α is the absorption coefficient

-

h is Planck's constant

-

ν is the frequency of the incident photon

-

Eg is the band gap energy

-

A is a constant

-

The exponent n depends on the nature of the electronic transition. For direct band gap semiconductors like perovskite this compound, n = 1/2.[12][13] For indirect band gap semiconductors, n = 2.

Protocol for Tauc Plot Construction:

-

Data Conversion: The wavelength (λ) data from the UV-Vis spectrum is converted to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).[11][14]

-

Calculation of (αhν)²: The absorption coefficient (α) is proportional to the absorbance (Abs). Therefore, (Abs × hν)² is plotted against hν.[11][14]

-

Band Gap Extrapolation: A linear region is identified in the resulting plot, corresponding to the sharp increase in absorption at the band edge. A tangent is drawn to this linear portion, and its extrapolation to the x-axis (where (αhν)² = 0) gives the value of the optical band gap (Eg).[11][15]

Factors Influencing the Band Gap of Perovskite this compound

The band gap of perovskite this compound is not a fixed value but is influenced by several factors:

-

Synthesis Method: Different synthesis techniques (e.g., hydrothermal, sol-gel, solid-state reaction) can lead to variations in crystallinity, particle size, and defect concentration, all of which affect the band gap.[1][7][8]

-

Crystal Structure and Phase Purity: The perovskite phase of this compound has a different band gap from the spinel phase.[1][2] Ensuring phase purity is critical for obtaining a well-defined band gap.

-

Morphology and Nanostructuring: The size and shape of the nanostructures (e.g., nanoparticles, nanowires, nanocubes) can influence the band gap due to quantum confinement effects.[2][8]

-

Doping: Introducing dopants into the this compound lattice can modify its electronic structure and tune the band gap. For instance, S-doping has been shown to decrease the band gap of ZnSnO₃ from 3.7 to 2.4 eV.[16]

Quantitative Data Summary

The following table summarizes reported band gap values for perovskite this compound synthesized under various conditions.

| Synthesis Method | Crystal Structure/Phase | Morphology | Band Gap (eV) | Reference(s) |

| Hydrothermal | Perovskite (Orthorhombic) | Nanocubes | 3.67 (pH 3), 3.57 (pH 8) | [1] |

| Hydrothermal | Perovskite | Nanowires | ~3.6 | [1] |

| Chemical Procedure I | Perovskite (Hexagonal) | Thin Film | 3.6 | [7][17] |

| Chemical Procedure II | Cubic | Thin Film | 3.9 | [7][17] |

| Low-Temperature Solution | Perovskite | Homogeneous Nanocubes | - | [2] |

| Two-Step Hydrothermal | Perovskite (S-doped) | Hollow Spheres | 2.4 | [16] |

| DFT Calculation (GGA) | Perovskite (Rhombohedral) | - | 1.0 | [12] |

| DFT Calculation | Perovskite (LN-type) | - | 2.42 | [18] |

| DFT Calculation (HSE06) | Perovskite | - | ~3.6 | [1] |

Visualizing the Process and Relationships

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review of micro/nanostructured ZnSnO 3 : characteristics, synthesis, and diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05481K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Researchers present new method for fabricating thin films of perovskite oxide semiconductors | Perovskite-Info [perovskite-info.com]

- 7. storage.nodesbox.com [storage.nodesbox.com]

- 8. "Nanostructured this compound perovskite films synthesized via molten s" by Christopher Munoz, Alyssah Fuentes et al. [scholarworks.utrgv.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. ACTTR Inc. - How to Calculate Band Gap of ZnO Nanoparticles by UV-Vis Spectroscopy? [acttr.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Distinguishing ZnSnO₃ and Zn₂SnO₄ Phases

Audience: Researchers, scientists, and materials development professionals.

Abstract: The synthesis of zinc tin oxide materials often results in the formation of two primary phases: the thermodynamically stable inverse-spinel zinc orthostannate (Zn₂SnO₄) and the metastable perovskite/ilmenite zinc metastannate (ZnSnO₃). As the crystallographic phase dictates the material's electronic, optical, and catalytic properties, the ability to accurately distinguish between them is critical for application-specific research and development. This guide provides an in-depth technical overview of the key structural and spectroscopic differences between ZnSnO₃ and Zn₂SnO₄ and presents detailed experimental protocols for their unambiguous identification using X-ray Diffraction (XRD), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Core Distinguishing Properties

The fundamental differences between ZnSnO₃ and Zn₂SnO₄ arise from their distinct crystal structures and stoichiometry. Zn₂SnO₄ is the more stable compound, while ZnSnO₃ is often a metastable phase that can decompose at elevated temperatures (typically >500-750°C) into Zn₂SnO₄ and SnO₂.[1][2]

Crystallographic and Optical Data

The most definitive way to distinguish the two phases is by their crystal structure. Zn₂SnO₄ adopts a cubic inverse-spinel structure, whereas ZnSnO₃ can crystallize into several polymorphs, most commonly perovskite or ilmenite-type structures.[3][4] These structural differences lead to distinct optical properties, such as the band gap energy.

| Property | Zn₂SnO₄ (Zinc Orthostannate) | ZnSnO₃ (Zinc Metastannate) |

| Common Crystal System | Cubic[5] | Trigonal (Rhombohedral), Orthorhombic, Cubic[3][6] |

| Common Space Group | Fd-3m (No. 227)[7] | R3c (No. 161), R-3, Pm-3m[6][8][9] |

| Structure Type | Inverse Spinel[5] | Perovskite, Ilmenite, LiNbO₃-type[3] |

| Typical Lattice Parameters | a ≈ 8.65 Å[10][11] | a ≈ 5.26 Å, c ≈ 14.09 Å (Rhombohedral)[10] |

| Typical Band Gap (Eg) | 3.3 - 3.7 eV[5] | 2.4 - 3.7 eV (highly dependent on polymorph)[12] |

| Thermal Stability | High, thermodynamically stable phase[4] | Metastable, decomposes at high temperature[4] |

Experimental Characterization Techniques

A multi-technique approach is recommended for confident phase identification. XRD provides primary structural confirmation, Raman spectroscopy offers a fast and sensitive probe of vibrational modes, and XPS clarifies the surface chemical states.

X-Ray Diffraction (XRD)

XRD is the most powerful and common technique for distinguishing between ZnSnO₃ and Zn₂SnO₄. The different crystal symmetries and lattice parameters of the two phases result in unique sets of diffraction peaks at specific 2θ angles.

Key Differentiators:

-

Zn₂SnO₄: Exhibits a characteristic pattern for the cubic spinel structure, which is well-indexed by the standard JCPDS card No. 24-1470.[5][8][10]

-

ZnSnO₃: The patterns are more varied due to polymorphism. The perovskite structure is often referenced with JCPDS No. 11-0274.[13][14] However, caution is advised, as some studies suggest that patterns matching this card may correspond to the zinc hydroxystannate precursor, ZnSn(OH)₆, which has a similar cubic structure.[15] The absence of precursor phases must be confirmed by other techniques like thermal analysis.

Comparative XRD Peak Positions (Cu Kα radiation, λ = 1.5406 Å)

| Miller Indices (hkl) | Zn₂SnO₄ (Spinel, JCPDS 24-1470)[10][16] | ZnSnO₃ (Perovskite, JCPDS 11-0274)[14][17] |

| (111) | ~17.8° | - |

| (220) | ~29.2° | ~32.9° |

| (311) | ~34.4° | - |

| (222) | ~35.9° | - |

| (400) | ~41.7° | ~47.0° |

| (422) | ~51.6° | - |

| (511) | ~55.1° | ~58.5° |

| (440) | ~60.4° | - |

Experimental Protocol: XRD Analysis of Powder Samples

-

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder. Gently grind the sample in an agate mortar if necessary to reduce preferred orientation effects.

-

Mount the powder onto a zero-background sample holder (e.g., single-crystal silicon). Press the powder firmly to create a flat, smooth surface that is level with the holder's reference plane.

-

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å) is standard.

-

Geometry: Bragg-Brentano (θ/2θ) configuration.

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Optics: Use a divergent slit on the incident beam side and a receiving slit and monochromator or K-beta filter on the detector side.

-

-

Data Acquisition:

-

Scan Range (2θ): 10° to 70° is usually sufficient to capture the most intense and characteristic peaks for both phases.

-

Step Size: 0.02° to 0.04°.

-

Dwell Time (Time per Step): 0.5 to 2 seconds, depending on the sample crystallinity and desired signal-to-noise ratio.

-

-

Data Analysis:

-

Perform phase identification by matching the experimental diffraction pattern against standard databases (e.g., ICDD/JCPDS).

-

Compare the pattern with reference cards: JCPDS No. 24-1470 for Zn₂SnO₄ and JCPDS No. 11-0274 for ZnSnO₃ , keeping the potential ambiguity of the latter in mind.[8][17]

-

For confirmation, perform a Rietveld refinement to calculate lattice parameters and confirm the space group.

-

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a material, which are highly sensitive to the local bonding environment and crystal symmetry. The distinct coordination of Zn and Sn atoms in the spinel (Zn₂SnO₄) and perovskite/ilmenite (ZnSnO₃) structures gives rise to markedly different Raman spectra.

Key Differentiators:

-

Zn₂SnO₄: The inverse spinel structure has several characteristic Raman-active modes. The most intense and defining peak is the A₁g mode around 667 cm⁻¹, which corresponds to the symmetric stretching ("breathing" mode) of the ZnO₄ tetrahedra.[5][18]

-

ZnSnO₃: Perovskite ZnSnO₃ shows broader and fewer distinct peaks. The peaks observed around 298, 370, and 607 cm⁻¹ have been attributed to this phase.[1][19] However, these signals can also be influenced by the presence of surface hydroxyl groups, reflecting the material's potential instability or incomplete dehydration from a precursor.[1] The absence of the strong A₁g peak at ~667 cm⁻¹ is a strong indicator that the sample is not Zn₂SnO₄.

Comparative Raman Peak Positions

| Zn₂SnO₄ (Spinel)[5][18][20] | ZnSnO₃ (Perovskite/Ilmenite)[1][19] |

| ~381 cm⁻¹ (F₂g) | ~298 cm⁻¹ (E(LO)) |

| ~467 cm⁻¹ (Eg) | ~370 cm⁻¹ (A₁(LO)) |

| ~527-556 cm⁻¹ (F₂g) | ~607 cm⁻¹ (M-OH bending modes) |

| ~667 cm⁻¹ (A₁g, Strongest) | - |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Powder samples can be analyzed directly by placing a small amount on a microscope slide.

-

Thin films can be mounted directly under the microscope objective.

-

-

Instrument Setup:

-

Laser Excitation: A visible laser (e.g., 532 nm or 633 nm) is commonly used. A 785 nm laser can also be used to minimize fluorescence.[5]

-

Laser Power: Use the lowest power possible (typically <10 mW on the sample) to avoid laser-induced heating, which could trigger a phase transformation of metastable ZnSnO₃. Use neutral density filters to attenuate the power.

-

Microscope Objective: A 50x or 100x objective is typically used to focus the laser and collect the scattered light.

-

Spectrometer: A confocal Raman microscope provides high spatial resolution and rejection of background signals. Ensure the spectrometer is calibrated using a standard silicon reference (peak at 520.7 cm⁻¹).

-

-

Data Acquisition:

-

Spectral Range: 100 cm⁻¹ to 1000 cm⁻¹ will cover all characteristic peaks.

-

Acquisition Time and Accumulations: Adjust as needed to achieve a good signal-to-noise ratio (e.g., 10-60 seconds, 2-5 accumulations).

-

-

Data Analysis:

-

Perform baseline correction to remove any fluorescence background.

-

Identify peak positions and compare them to the reference values listed in the table above. The presence of a sharp, intense peak at ~667 cm⁻¹ is the clearest indicator of the Zn₂SnO₄ phase.[3]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms within the top ~5-10 nm of a sample. While both phases contain Zn²⁺, Sn⁴⁺, and O²⁻, subtle shifts in the core-level binding energies can be observed due to the different chemical environments and lattice structures.

Key Differentiators:

-

The binding energies for Zn 2p and Sn 3d in ZnSnO₃ are generally reported at slightly lower values compared to Zn₂SnO₄. This shift, although small, can be a useful secondary indicator when combined with XRD or Raman data.

Comparative Core-Level Binding Energies

| Core Level | Zn₂SnO₄ (Spinel)[21][22] | ZnSnO₃ (Perovskite/Ilmenite)[23][24] |

| Zn 2p₃/₂ | ~1022.4 eV | ~1020.9 eV |

| Zn 2p₁/₂ | ~1045.5 eV | ~1044.0 eV |

| Sn 3d₅/₂ | ~487.1 eV | ~485.6 eV |

| Sn 3d₃/₂ | ~495.6 eV | ~494.0 eV |

Experimental Protocol: XPS Analysis

-

Sample Preparation:

-

XPS requires ultra-high vacuum (UHV) conditions, so samples must be solid and vacuum-compatible.

-

Powders: Press the powder into a clean indium foil or press it into a self-supporting pellet.[25][26] Alternatively, sprinkle the powder onto double-sided conductive carbon tape, ensuring the powder layer is thick and uniform.[4]

-

Thin Films: Mount the film directly onto the sample holder using conductive tape or clips.

-

Avoid surface contamination by handling samples with clean, powder-free gloves and tweezers.

-

-

Instrument Setup:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.

-

Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the photoelectrons.

-

Charge Neutralization: Use a low-energy electron flood gun for insulating or semiconducting samples to prevent surface charging, which can shift the measured binding energies.

-

-

Data Acquisition:

-

Survey Scan: Acquire a wide scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire detailed, high-resolution spectra for the Zn 2p, Sn 3d, O 1s, and C 1s regions.

-

Charge Correction: All binding energies must be corrected for surface charging. This is typically done by setting the adventitious carbon C 1s peak to 284.8 eV.

-

-

Data Analysis:

-

Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) after a Shirley background subtraction.

-

Determine the peak positions (binding energies) for Zn 2p and Sn 3d and compare them to the reference values. The spin-orbit splitting should be ~23.1 eV for Zn 2p and ~8.4 eV for Sn 3d.[21][23]

-

Visualization of Workflows and Relationships

Experimental Workflow for Phase Identification

Logical Relationships in Phase Differentiation

Conclusion

Distinguishing between the ZnSnO₃ and Zn₂SnO₄ phases is essential for controlling the properties of zinc tin oxide materials. While both phases have similar elemental compositions, their structural and spectroscopic signatures are distinctly different.

-

X-ray Diffraction (XRD) serves as the definitive method, with Zn₂SnO₄ showing a standard inverse-spinel pattern (JCPDS 24-1470) and ZnSnO₃ showing patterns corresponding to its various polymorphs.

-

Raman Spectroscopy offers a rapid and highly effective confirmation. The presence of a strong, sharp peak at approximately 667 cm⁻¹ is an unambiguous fingerprint of the Zn₂SnO₄ phase.

-

X-ray Photoelectron Spectroscopy (XPS) provides complementary surface chemical information, where subtle but consistent shifts in the core-level binding energies of Zn 2p and Sn 3d can further support phase identification.

By employing the methodologies outlined in this guide, researchers can confidently identify and differentiate between ZnSnO₃ and Zn₂SnO₄, ensuring the synthesis of phase-pure materials tailored for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Comprehensive review of micro/nanostructured ZnSnO 3 : characteristics, synthesis, and diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05481K [pubs.rsc.org]

- 7. lehigh.edu [lehigh.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Surface Raman Spectroscopy on Transition Metal Surfaces | The Infrared and Raman Discussion Group [irdg.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sensor-jlu.com [sensor-jlu.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 26. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]

"thermodynamic stability of Zinc Stannate polymorphs"

An In-depth Technical Guide on the Thermodynamic Stability of Zinc Stannate Polymorphs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of this compound polymorphs, focusing on the two primary compositions: zinc metastannate (ZnSnO₃) and zinc orthostannate (Zn₂SnO₄). The document details the structural variations, relative stabilities under different pressures and temperatures, and the phase transformation dynamics. It includes summaries of quantitative data, detailed experimental and computational protocols, and workflow diagrams to facilitate a deeper understanding for research and development applications.

Introduction to this compound Polymorphs

This compound (ZTO) is a versatile ternary oxide system known for its applications in transparent conducting oxides, gas sensors, photocatalysts, and solar cells.[1][2] The material primarily exists in two stoichiometric forms, ZnSnO₃ and Zn₂SnO₄, each with distinct crystalline structures and stability profiles.

-

Zinc Orthostannate (Zn₂SnO₄): This is the most thermodynamically stable phase under ambient conditions.[3][4] It typically crystallizes in the inverse cubic spinel structure (space group Fd-3m).[4][5] Its stability makes it a common endpoint in high-temperature synthesis and annealing processes.[1]

-

Zinc Metastannate (ZnSnO₃): This form is a metastable phase, meaning it is not the most energetically favorable state but can exist due to kinetic barriers.[3][4] ZnSnO₃ can be synthesized in several polymorphs, most notably the ilmenite (IL), lithium niobate (LN)-type, and perovskite structures.[3][6] These polymorphs are typically formed under non-equilibrium conditions, such as high pressure or through low-temperature solution-based routes.[3][7] The LN-type structure is of particular interest due to its polar nature and potential for lead-free ferroelectric applications.[6]

Thermodynamic Stability and Phase Transformations

The relative stability of this compound polymorphs is critically dependent on external conditions like pressure and temperature. While Zn₂SnO₄ is the stable phase, the various ZnSnO₃ polymorphs can be synthesized and studied under specific constraints.

Stability of ZnSnO₃ Polymorphs

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in mapping the energetic landscape of ZnSnO₃ polymorphs. A key finding is that all proposed ZnSnO₃ phases possess positive formation enthalpies when considering decomposition into the binary oxides ZnO and SnO₂.[3][7] This indicates that they are not energetically favorable to form via standard solid-state reactions at ambient conditions and require specific synthesis routes to overcome this thermodynamic barrier.[7]

Pressure-Induced Phase Transitions: The stability of ZnSnO₃ polymorphs is highly sensitive to pressure. At low temperatures, the most stable state is a mixture of the constituent binary oxides. As pressure increases, a series of phase transitions occurs:

-

Below 5.9 GPa: The mixture of ZnO + SnO₂ is the most stable phase.[6][7]

-

5.9 GPa to 7.1 GPa: A mixture of Zn₂SnO₄ + SnO₂ becomes more favorable.[6][7]

-

Above 7.1 GPa: The LiNbO₃ (LN)-type ZnSnO₃ phase becomes the most stable form.[6][7][8] This aligns with experimental results where the LN-type phase is synthesized at pressures around 7 GPa.[6]

-

At 34.5 GPa: A further phase transformation is predicted, from the LN-type structure to an orthorhombic CdSnO₃-type structure.[6][8]

Interestingly, when considering the effect of zero-point energy, the ilmenite (IL)-type and LN-type structures of ZnSnO₃ may coexist at zero pressure, with a very small energy gap between them.[6][7] However, the IL-type becomes dynamically unstable at high pressure.[6][7][8]

Caption: Logical diagram of pressure-induced phase transitions in the zinc-tin-oxide system.

Temperature-Induced Phase Transitions: ZnSnO₃ is thermally unstable. Upon annealing, it decomposes into the more stable Zn₂SnO₄ phase and SnO₂. This phase transformation typically begins around 500°C.[9] By 750°C, the material often fully recrystallizes into the inverse spinel Zn₂SnO₄ structure along with a SnO₂ phase.[9][10] Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) of hydrothermally synthesized ZnSnO₃ show water dehydration peaks around 200°C, after which the material can become amorphous before recrystallizing at higher temperatures.[9]

Stability of Zn₂SnO₄

Zn₂SnO₄, with its inverse spinel structure, exhibits high thermal and chemical stability.[1][3] It is the preferred phase in high-temperature synthesis methods like solid-state reactions.[1][11] High-pressure studies on Zn₂SnO₄ have shown that its stability can be morphology-dependent. For instance, 7 nm nanoparticles with cation disorder were observed to remain stable up to ~40 GPa, suppressing a martensitic phase transformation seen in other forms.[12] This highlights the role of nanoscale effects in modifying thermodynamic behavior.

Quantitative Thermodynamic Data

The following table summarizes key quantitative data related to the stability of this compound polymorphs as determined by DFT calculations and experimental measurements.

| Parameter | Polymorph/Phase | Value | Method | Reference |

| Formation Enthalpy | ZnSnO₃ (all polymorphs) | Positive (relative to ZnO + SnO₂) | DFT | [3][7] |

| Pressure Transition | ZnO+SnO₂ → Zn₂SnO₄+SnO₂ | 5.9 GPa | DFT | [6][7] |

| Pressure Transition | Zn₂SnO₄+SnO₂ → LN-type ZnSnO₃ | 7.1 GPa | DFT | [6][7] |

| Pressure Transition | LN-type → CdSnO₃-type | 34.5 GPa | DFT | [6][8] |

| Decomposition Temp. | ZnSnO₃ → Zn₂SnO₄ + SnO₂ | ~500-750 °C | In-situ Raman, Annealing | [9][10] |

| Bulk Modulus (B₀) | Zn₂SnO₄ (~7 nm particles) | ~241.5 GPa | Synchrotron XRD | [12][13] |

| Band Gap | Zn₂SnO₄ | 3.3 - 3.7 eV | UV-Vis Spectroscopy | [1] |

| Lattice Parameter (a) | Zn₂SnO₄ (cubic spinel) | ~8.62 - 8.65 Å | XRD | [10][14] |

Methodologies for Synthesis and Characterization

The study of this compound stability relies on a combination of controlled synthesis, experimental characterization, and computational modeling.

Experimental Protocols

A. Hydrothermal Synthesis of Zn₂SnO₄ Nanostructures This method is effective for producing highly crystalline nanostructures at relatively low temperatures.

-

Precursors: Zinc chloride (ZnCl₂) and tin (IV) chloride pentahydrate (SnCl₄·5H₂O) are used as zinc and tin sources, respectively.

-

Mineralizer: Sodium hydroxide (NaOH) or hydrazine hydrate (N₂H₄·H₂O) is used to control the pH and facilitate crystallization.[4]

-

Procedure:

-

Prepare aqueous solutions of ZnCl₂ and SnCl₄·5H₂O, typically in a 2:1 molar ratio.[4]

-

Add the mineralizer solution dropwise under constant stirring to form a precursor suspension.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 180°C and 250°C for a duration of 12 to 24 hours.[4]

-

After cooling to room temperature, collect the resulting white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove residual ions.

-

Dry the final product in an oven at 60-80°C.

-

B. Solid-State Synthesis of Zn₂SnO₄ This is a conventional method for producing polycrystalline powders.

-

Precursors: High-purity zinc oxide (ZnO) and tin (IV) oxide (SnO₂) powders.

-

Procedure:

-

Mix the ZnO and SnO₂ powders in a 2:1 stoichiometric molar ratio.

-

Grind the mixture thoroughly in an agate mortar to ensure homogeneity. Mechanical activation (prolonged grinding) can enhance the reaction rate.[4]

-

Press the mixed powder into pellets.

-

Calcine the pellets in a furnace at high temperatures, typically ranging from 1000°C to 1200°C, for several hours to promote the solid-state reaction.[4][11]

-

Allow the furnace to cool down, and then grind the resulting pellets to obtain the final Zn₂SnO₄ powder.

-

C. In-Situ Characterization of Thermal Decomposition This protocol is used to observe phase transformations as a function of temperature.

-

Sample Preparation: Place a small amount of synthesized ZnSnO₃ powder on a temperature-controlled stage within a Raman spectrometer.

-

Measurement:

-

Record an initial Raman spectrum at room temperature.

-

Gradually heat the sample in controlled increments (e.g., 50°C steps) up to 1000°C.[9]

-

At each temperature interval, allow the sample to stabilize and then acquire a Raman spectrum.

-

Monitor the appearance, disappearance, and shifting of Raman peaks. The emergence of strong bands around 532 and 645 cm⁻¹ indicates the formation of the Zn₂SnO₄ phase.[9]

-

Correlate these spectral changes with data from TGA/DSC runs performed under similar heating conditions to identify dehydration, decomposition, and crystallization events.

-

Caption: A typical experimental workflow for this compound synthesis and stability analysis.

Computational Protocols

Density Functional Theory (DFT) Calculations for Phase Stability DFT is used to calculate the total energies and enthalpies of different polymorphs to predict their relative stability.

-

Software: Quantum mechanical simulation packages like CASTEP or VASP are commonly used.[7]

-

Methodology:

-

Structure Input: Define the crystal structures for the different polymorphs of ZnSnO₃ (IL, LN-type, etc.), Zn₂SnO₄ (inverse spinel), and the binary oxides (ZnO, SnO₂).

-

Calculation Parameters:

-

Select an appropriate exchange-correlation functional, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA). It has been noted that LDA calculations can sometimes describe experimental observations more accurately for this system.[15]

-

Define a plane-wave cutoff energy and a k-point mesh for Brillouin zone sampling to ensure convergence.

-

-

Geometry Optimization: Perform a full geometry optimization for each structure to relax the lattice parameters and atomic positions until forces on the atoms are minimized.

-

Enthalpy Calculation: Calculate the total energy (E) for each optimized structure. The enthalpy (H) at a given pressure (P) is calculated as H = E + PV, where V is the volume.

-

Phase Diagram Construction: By comparing the enthalpies of the different phases across a range of pressures, a pressure-temperature (p-T) phase diagram can be constructed to identify the most stable phase under given conditions.[15]

-

Conclusion

The thermodynamic landscape of this compound is characterized by a single highly stable phase, Zn₂SnO₄, and a family of metastable ZnSnO₃ polymorphs accessible through non-equilibrium synthesis routes. The stability of these polymorphs is exquisitely sensitive to pressure and temperature. High pressure favors the formation of dense, polar ZnSnO₃ structures, making it a key parameter for synthesizing novel functional materials. Conversely, high temperature promotes decomposition into the more stable Zn₂SnO₄ phase. A thorough understanding of this interplay, achieved through a combination of advanced synthesis, in-situ characterization, and first-principles calculations, is essential for harnessing the full potential of this compound materials in various technological applications.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Morphological this compound: synthesis, fundamental properties and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Comprehensive review of micro/nanostructured ZnSnO 3 : characteristics, synthesis, and diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05481K [pubs.rsc.org]

- 4. This compound nanostructures: hydrothermal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Energetic stability, structural transition and electronic properties of ZnSnO3 (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. storage.nodesbox.com [storage.nodesbox.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamic stability of various phases of zinc tin oxides from ab initio calculations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

"synthesis and properties of metastable Zinc Stannate"

An In-depth Technical Guide on the Synthesis and Properties of Metastable Zinc Stannate

Metastable this compound, primarily in the form of zinc metastannate (ZnSnO₃), is a fascinating ternary oxide compound that has garnered significant attention for its unique electronic and optical properties.[1] Unlike its more stable counterpart, zinc orthostannate (Zn₂SnO₄), the metastable phase offers distinct characteristics that make it a promising candidate for applications in gas sensors, solar cells, photocatalysts, and lithium-ion batteries.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis methodologies, key properties, and characterization of metastable this compound, tailored for researchers and professionals in materials science and drug development.

Understanding Metastable vs. Stable this compound

This compound exists in two primary crystalline forms. The distinction between them is crucial for synthesis and application:

-

Metastable Zinc Metastanate (ZnSnO₃) : This form typically crystallizes in a perovskite or ilmenite structure.[2][6] It is considered metastable because it forms at lower temperatures (e.g., 300–500 °C in solid-state reactions) and will transform into the more stable Zn₂SnO₄ phase at higher temperatures.[2][6]

-

Stable Zinc Orthostannate (Zn₂SnO₄) : This is the thermodynamically stable form, possessing a cubic inverse spinel structure.[2][6] It is typically formed at temperatures above 600 °C.[2][6]

Due to its unique structure, ZnSnO₃ exhibits properties like high electron mobility and specific catalytic activities that are distinct from Zn₂SnO₄.[1][4]

Synthesis Methodologies for Metastable this compound

The synthesis of phase-pure metastable ZnSnO₃ requires careful control over reaction conditions to prevent the formation of the stable Zn₂SnO₄ phase or binary oxide impurities like ZnO and SnO₂.[2][6] Several methods have been successfully employed.

Hydrothermal and Solvothermal Methods

The hydrothermal method is a low-temperature, environmentally friendly "green" process that allows for excellent control over the morphology and crystallinity of the final product.[2][7] The solvothermal method is similar but uses an organic solvent instead of water.[8][9]

General Principle : Precursors of zinc and tin are dissolved in a solvent (typically water) along with a mineralizer (a base like NaOH or hydrazine hydrate) in a sealed vessel (a Teflon-lined autoclave). The autoclave is heated, increasing the pressure and facilitating the crystallization of ZnSnO₃ at temperatures well below its decomposition point.

Key Experimental Parameters :

-

Precursors : Zinc salts (e.g., ZnCl₂, Zn(NO₃)₂, Zn(CH₃COO)₂) and tin salts (e.g., SnCl₄·5H₂O) are common starting materials.[2][8][10]

-

Mineralizer : The type and concentration of the mineralizing agent (e.g., NaOH) are critical. The molar ratio of OH⁻ to the metal cations influences the final phase and morphology.[8]

-

Temperature and Time : Reactions are typically carried out at temperatures between 120 °C and 250 °C for 12 to 48 hours.[10][11] For instance, highly crystalline structures can be formed at 200-250 °C.[11]

-

Solvent : In solvothermal synthesis, mixed solvents like water and ethanol can be used.[8]

Solid-State Reaction

This conventional method involves the direct reaction of solid precursors at elevated temperatures. It is a straightforward technique but can make it difficult to obtain pure, nano-sized materials without agglomeration.

General Principle : Stoichiometric amounts of zinc and tin precursors, typically oxides (ZnO, SnO₂) or salts (Zn(NO₃)₂, Na₂SnO₃), are intimately mixed by grinding or milling.[12][13] The mixture is then calcined in a furnace. The metastable ZnSnO₃ phase forms in a specific temperature window before converting to Zn₂SnO₄.

Key Experimental Parameters :

-

Precursors : Zinc oxide (ZnO) and tin oxide (SnO₂) are commonly used.[12] Alternatively, salts like Zn(NO₃)₂·6H₂O and Na₂SnO₃·4H₂O can be used.[13]

-

Calcination Temperature : This is the most critical parameter. Metastable ZnSnO₃ typically forms between 300-500 °C.[2] Above 600 °C, the transformation to stable Zn₂SnO₄ begins.[2][6] For example, a sensor based on ZnSnO₃ nanoparticles showed an optimal operating temperature of 400 °C.[13]

-

Reaction Time : The duration of calcination affects the crystallinity and completeness of the reaction.

Co-precipitation Method

The co-precipitation method is a simple, scalable, and cost-effective technique for producing homogeneous, fine powders.[14][15]

General Principle : Soluble zinc and tin salts are dissolved in a solvent, and a precipitating agent is added to form an insoluble precursor, often zinc hydroxystannate (ZnSn(OH)₆).[14][15] This precursor is then filtered, washed, dried, and calcined at a controlled temperature to yield the desired this compound phase.

Key Experimental Parameters :

-

Precursors : Zinc chloride (ZnCl₂) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O) are frequently used as starting materials.[14][15]

-

Precipitating Agent : A base such as ammonium hydroxide or sodium hydroxide is used to induce precipitation.

-

Calcination Temperature : The precipitated precursor, ZnSn(OH)₆, is thermally decomposed. At temperatures around 600 °C, it can transform into spinel Zn₂SnO₄.[14] Careful control is needed to isolate the metastable ZnSnO₃ phase at lower temperatures.

Experimental Protocols

Protocol for Hydrothermal Synthesis of ZnSnO₃ Nanocubes

-

Reagents : Zinc chloride (ZnCl₂), Tin(IV) chloride pentahydrate (SnCl₄·5H₂O), Sodium hydroxide (NaOH), Deionized water.

-

Procedure :

-

Prepare aqueous solutions of ZnCl₂ (e.g., 1.0 mmol) and SnCl₄·5H₂O (e.g., 1.0 mmol).

-

Mix the solutions under vigorous magnetic stirring.

-

Add a concentrated NaOH solution dropwise to the mixture to adjust the pH, acting as a mineralizer.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180-220 °C for 24 hours.[2]

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any residual ions.

-

Dry the final product in an oven at 80 °C for 8 hours.[13]

-

Protocol for Solid-State Synthesis of ZnSnO₃ Nanoparticles

-

Reagents : Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Sodium stannate tetrahydrate (Na₂SnO₃·4H₂O), Sodium chloride (NaCl).

-

Procedure :

-

In an agate mortar, combine Zn(NO₃)₂·6H₂O (e.g., 2 mmol) and Na₂SnO₃·4H₂O (e.g., 2 mmol).[13]

-

Add NaCl (e.g., 2 g) as a flux to promote reaction and prevent particle agglomeration.[13]

-

Mill the powders for 30 minutes until a homogeneous paste is formed.[13]

-

Transfer the mixture to a crucible and calcine in a furnace at 400-500 °C for 2-4 hours.

-

After cooling, wash the product thoroughly with distilled water to remove the NaCl flux and any byproducts.

-

Dry the purified ZnSnO₃ powder at 80 °C for 8 hours.[13]

-

Protocol for Co-precipitation Synthesis

-

Reagents : Zinc chloride (ZnCl₂), Tin(IV) chloride pentahydrate (SnCl₄·5H₂O), Ammonium hydroxide (NH₄OH), Deionized water.

-

Procedure :

-

Prepare an aqueous solution containing stoichiometric amounts of ZnCl₂ and SnCl₄·5H₂O.[14][15]

-

Under constant stirring, add NH₄OH solution dropwise until precipitation is complete. The precipitate is typically zinc hydroxystannate (ZnSn(OH)₆).[14]

-

Age the precipitate in the mother liquor for a few hours to ensure complete reaction.

-

Filter the precipitate and wash it extensively with deionized water to remove chloride and ammonium ions.

-

Dry the precursor powder at 100 °C.[15]

-

Calcify the dried precursor in a furnace. To obtain the metastable ZnSnO₃ phase, a temperature below 500 °C should be used, followed by rapid cooling.

-

Data Presentation: Synthesis and Properties

Table 1: Comparative Summary of Synthesis Parameters for Metastable this compound

| Synthesis Method | Typical Precursors | Mineralizer/Flux | Temperature (°C) | Time (h) | Typical Morphology |

| Hydrothermal | ZnCl₂, SnCl₄·5H₂O | NaOH, N₂H₄·H₂O | 120 - 250 | 12 - 48 | Nanoparticles, Nanorods, Microspheres, Nanocubes[2][11][16] |

| Solvothermal | Zn(CH₃COO)₂, SnCl₄·5H₂O | NaOH | ~200 | 12 - 24 | Nanocrystals, Hierarchical Architectures[8][9] |

| Solid-State | ZnO, SnO₂ or Zn(NO₃)₂, Na₂SnO₃ | NaCl (flux) | 300 - 500 | 2 - 4 | Nanoparticles, Nanocubes[2][13] |

| Co-precipitation | ZnCl₂, SnCl₄·5H₂O | NH₄OH, NaOH | 900 - 1100 (for Zn₂SnO₄) | 2 - 4 | Cubic-like powders[14][15] |

Note: The co-precipitation method typically yields a precursor that is calcined. The listed temperature is for the formation of the stable spinel phase; lower temperatures are required for the metastable phase.

Table 2: Key Properties of Metastable this compound (ZnSnO₃)

| Property | Value / Description | Characterization Method |

| Crystal Structure | Perovskite or Ilmenite[2][6] | X-ray Diffraction (XRD) |

| Thermal Stability | Metastable, transforms to Zn₂SnO₄ above ~600 °C[2][6] | Differential Scanning Calorimetry (DSC), TGA |

| Optical Bandgap | ~3.2 eV[5] | UV-Vis Spectroscopy |

| Electrical Property | n-type semiconductor[12] | Hall Effect Measurement |

| Morphology | Controllable (nanocubes, nanosheets, etc.)[3][17] | SEM, TEM |

Visualizations: Workflows and Pathways

Hydrothermal Synthesis Workflow

Caption: Hydrothermal Synthesis Workflow for ZnSnO₃.

Solid-State Reaction and Phase Transformation

Caption: Solid-State Synthesis and Thermal Transformation Pathway.

Co-precipitation Synthesis Workflow

References

- 1. Morphological this compound: synthesis, fundamental properties and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. This compound nanostructures: hydrothermal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review of micro/nanostructured ZnSnO3: characteristics, synthesis, and diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. In Situ Decoration of ZnSnO3 Nanosheets on the Surface of Hollow Zn2SnO4 Octahedrons for Enhanced Solar Energy Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Surfactant-Free Solvothermal Synthesis, Characterization and Photocatalytic Property of Zn2SnO4 Hierarchical Architectures | Scientific.Net [scientific.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ijsdr.org [ijsdr.org]

- 13. icj-e.org [icj-e.org]

- 14. thaiscience.info [thaiscience.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical and Electronic Properties of Zinc Stannate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc stannate (ZnSnO₃) and its more stable phase, zinc orthostannate (Zn₂SnO₄), are ternary metal oxides that have garnered significant attention in materials science. Their unique combination of high electron mobility, optical transparency, and good chemical stability makes them promising candidates for a wide range of applications, including transparent conducting oxides, gas sensors, and photocatalysts. This technical guide provides a comprehensive overview of the optical and electronic properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and relationships.

Core Properties of this compound

This compound is an n-type semiconductor, meaning its electrical conductivity is primarily due to the movement of electrons. This property is crucial for its application in electronic devices. The two common stoichiometries, ZnSnO₃ and Zn₂SnO₄, exhibit different crystal structures and, consequently, slightly different properties. ZnSnO₃ often crystallizes in a perovskite or ilmenite structure, while Zn₂SnO₄ adopts a more stable inverse spinel cubic structure.

Optical Properties

The optical properties of this compound are central to its use in transparent electronics and optoelectronic devices. Key parameters include the band gap and refractive index.

Table 1: Summary of Optical Properties of this compound

| Property | ZnSnO₃ | Zn₂SnO₄ | Synthesis/Measurement Method |

| Band Gap (Eg) | 3.3 - 3.7 eV | 3.6 - 4.1 eV | UV-Vis Spectroscopy |

| Refractive Index (n) | ~1.9 | 1.96 - 2.23 | Spectroscopic Ellipsometry |

| Transparency | High in the visible range | > 80% in the visible range | UV-Vis Spectroscopy |

Electronic Properties

The electronic properties of this compound dictate its performance in applications such as transparent conducting films and sensors.

Table 2: Summary of Electronic Properties of this compound (Thin Films)

| Property | Typical Value Range for Zn₂SnO₄ | Synthesis/Measurement Method |

| Conductivity (σ) | 10⁻³ - 10² S/cm | Four-Point Probe / Hall Effect |

| Carrier Concentration (n) | 10¹⁷ - 10²⁰ cm⁻³ | Hall Effect Measurement |

| Electron Mobility (μ) | 10 - 30 cm²/Vs | Hall Effect Measurement |

| Resistivity (ρ) | 10⁻² - 10³ Ω·cm | Four-Point Probe / Hall Effect |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and characterization of high-quality this compound materials.

Synthesis Methodologies

The hydrothermal method is a versatile technique for producing crystalline nanoparticles at relatively low temperatures.

Protocol:

-

Precursor Solution Preparation:

-

Dissolve 0.658 g of zinc acetate (Zn(CH₃COO)₂·2H₂O) and 0.525 g of tin (IV) chloride pentahydrate (SnCl₄·5H₂O) in 50 mL of deionized water with vigorous stirring.

-

-

Addition of Mineralizer:

-

Slowly add a potassium hydroxide (KOH) solution to the precursor mixture to act as a mineralizer and control the pH.

-

-

Hydrothermal Reaction:

-

Transfer the resulting solution to a 200 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180°C for 24 hours.

-

-

Product Recovery and Purification:

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified Zn₂SnO₄ nanoparticles in an oven at 80°C for 12 hours.

-

The sol-gel technique is a cost-effective method for depositing uniform thin films.

Protocol:

-

Precursor Sol Preparation:

-

Dissolve zinc acetate dihydrate and tin (IV) chloride pentahydrate in a 2-methoxyethanol solvent.

-

Add a stabilizing agent, such as monoethanolamine (MEA), to the solution and stir for 2 hours at 60°C to obtain a clear and homogeneous sol.

-

-

Substrate Preparation:

-

Clean glass substrates by ultrasonication in acetone, followed by ethanol, and finally deionized water.

-

Dry the substrates with a nitrogen gun.

-

-

Thin Film Deposition:

-

Deposit the sol onto the prepared substrates using a spin coater. A typical two-step process involves spinning at 500 rpm for 10 seconds, followed by 3000 rpm for 30 seconds.

-

-

Drying and Annealing:

-

Dry the coated films on a hot plate at 100°C for 10 minutes to evaporate the solvent.

-

Repeat the coating and drying steps to achieve the desired film thickness.

-

Anneal the final films in a furnace at 500-600°C for 1-2 hours in an air atmosphere to promote crystallization.[1]

-

RF magnetron sputtering is a physical vapor deposition technique that allows for precise control over film thickness and properties.

Protocol:

-

Target Preparation:

-

Prepare a ceramic target with a stoichiometric ratio of ZnO and SnO₂ (e.g., 2:1 for Zn₂SnO₄).

-

-

Substrate Preparation:

-

Clean silicon or quartz substrates using a standard cleaning procedure (e.g., RCA clean for silicon).

-

-

Sputtering Deposition:

-

Mount the substrates in a high-vacuum sputtering chamber.

-

Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

-

Introduce argon (Ar) as the sputtering gas.

-

Set the RF power to 100-150 W.

-

Maintain a working pressure of 5-10 mTorr.

-

Heat the substrate to a temperature between 300°C and 500°C.

-

Pre-sputter the target for 10-15 minutes with the shutter closed to clean the target surface.

-

Open the shutter and deposit the film for the desired duration.

-

-

Post-Deposition Annealing (Optional):

-

Anneal the deposited films in a controlled atmosphere (e.g., air or nitrogen) to improve crystallinity and electrical properties.

-

Characterization Techniques

XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized this compound.

Procedure:

-

Sample Preparation:

-

For powder samples, ensure a flat, smooth surface.

-

For thin films, mount the substrate on the sample holder.

-

-

Instrument Setup:

-

Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the 2θ scan range typically from 20° to 80°.

-

Choose an appropriate step size and scan speed.

-

-

Data Acquisition:

-

Perform the 2θ scan to obtain the diffraction pattern.

-

-

Data Analysis:

-

Identify the diffraction peaks and compare their positions and intensities to standard diffraction patterns (e.g., from the JCPDS database) to confirm the crystal structure and phase.

-

Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

-

UV-Vis spectroscopy is employed to measure the optical transmittance and absorbance of this compound, from which the band gap can be determined.

Procedure:

-

Sample Preparation:

-

For thin films, use a clean, uncoated substrate as a reference.

-

For nanoparticles, disperse them in a suitable transparent solvent (e.g., ethanol).

-

-

Measurement:

-

Record the transmittance or absorbance spectrum over a wavelength range that covers the near-UV and visible regions (e.g., 200-800 nm).

-

-

Band Gap Calculation (Tauc Plot Method):

-

Convert the absorbance data to the absorption coefficient (α).

-

Plot (αhν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like Zn₂SnO₄).

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)ⁿ = 0) to determine the optical band gap (Eg).[2][3]

-

The Hall effect measurement, typically using the van der Pauw method, is a standard technique to determine the carrier type, concentration, mobility, and resistivity of semiconductor materials.[4][5][6][7]

Procedure (van der Pauw Method):

-

Sample Preparation:

-

Prepare a thin, square-shaped sample of uniform thickness.

-

Make four small ohmic contacts at the corners of the sample.

-

-

Resistivity Measurement:

-

Pass a known current (I₁₂) between two adjacent contacts (1 and 2) and measure the voltage (V₃₄) across the other two contacts (3 and 4).

-